REACTION_CXSMILES
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[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[O:9]1[C:13]2([CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[O:12][CH2:11][CH2:10]1.CCN(C(C)C)C(C)C.O>CS(C)=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:16]2[CH2:17][CH2:18][C:13]3([O:12][CH2:11][CH2:10][O:9]3)[CH2:14][CH2:15]2)=[CH:6][CH:7]=1
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Name
|
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Quantity
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2.98 g
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Type
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reactant
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Smiles
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ClC=1N=NC(=CC1)Cl
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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O1CCOC12CCNCC2
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Name
|
|
Quantity
|
4.18 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
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Quantity
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300 mL
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Type
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reactant
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The resulting solid was washed with H2O (10 mL×3) and hexane (10 mL×3)
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Type
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CUSTOM
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Details
|
dried
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Name
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|
Type
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product
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Smiles
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ClC1=CC=C(N=N1)N1CCC2(OCCO2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |